7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid 7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 149587-50-8
VCID: VC21089365
InChI: InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15)
SMILES: CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O
Molecular Formula: C9H8N2O4S
Molecular Weight: 240.24 g/mol

7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid

CAS No.: 149587-50-8

Cat. No.: VC21089365

Molecular Formula: C9H8N2O4S

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid - 149587-50-8

Specification

CAS No. 149587-50-8
Molecular Formula C9H8N2O4S
Molecular Weight 240.24 g/mol
IUPAC Name 7-ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid
Standard InChI InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15)
Standard InChI Key BCNSMCIVBAPRAA-UHFFFAOYSA-N
SMILES CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O
Canonical SMILES CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator